Ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

diuretic potency dose-response benzothiazide

Researchers studying cardiovascular or renal physiology often face confounding electrolyte shifts and neurohormonal feedback when using conventional diuretics. Etozolin (CAS 73-09-6) overcomes these limitations with a 24-hour sustained saluresis, potassium-sparing effect (0 mEq/L change), and markedly attenuated renin-angiotensin-aldosterone system activation compared to furosemide or chlorthalidone. Its rapid conversion to the active metabolite ozolinone (t½ ≈10 h) provides a well-defined prodrug-active metabolite model. Ideal for protocols requiring stable daily fluid balance and minimized neurohormonal interference. Available from BenchChem with reliable global fulfillment.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
CAS No. 73-09-6
Cat. No. B1671767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
CAS73-09-6
SynonymsEtozolin;  W-2900A;  W 2900A;  W2900A;  GO 687;  GO-687;  GO687;  Diulozin;  Elkapin
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C
InChIInChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3
InChIKeyZCKKHYXUQFTBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etozolin – A Differentiated Loop Diuretic


Ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate (CAS 73-09-6), known as etozolin, is a thiazolidinone-derived diuretic that was developed as a therapeutic agent (Elkapin) for hypertension and edema [1]. It is the prototype of the 2-methylenethiazolidone class and acts by inhibiting sodium and chloride reabsorption in the loop of Henle [2]. Unlike conventional loop diuretics, etozolin exhibits a sustained duration of action, a potassium-sparing tendency, and attenuated activation of the renin-angiotensin-aldosterone system, features that differentiate it for both clinical and laboratory applications.

Workflow Loop diuretic probe for renal electrolyte and fluid-balance studies
Selection Reported sustained saluretic profile with potassium-sparing and lower RAAS activation context
Use Context Hypertension and heart failure research models; endpoint-driven fluid-balance protocols

Why Substituting Etozolin Risks Experimental Confounds


Etozolin cannot be interchangeably replaced by other loop diuretics (e.g., furosemide) or thiazide-type agents (e.g., chlorthalidone, hydrochlorothiazide) without altering key experimental endpoints. Direct comparative studies demonstrate that etozolin delivers a substantially longer duration of saluresis (≥24 h vs. <4 h for furosemide), spares serum potassium (unlike chlorthalidone, which reduces K⁺ by ≈0.4–0.5 mEq/L), and triggers markedly less renin-angiotensin-aldosterone system activation [1] [2]. These quantitative pharmacological differences mean that a researcher selecting a “generic” loop or thiazide diuretic will introduce confounding variables in electrolyte balance, neurohormonal activation, and dosing frequency that can distort results in cardiovascular, renal, or metabolic studies.

Furosemide substitution may shorten saluretic duration and introduce rebound sodium retention, altering 24 h fluid-balance endpoints.

Chlorthalidone replacement may induce hypokalemia and greater RAAS activation, confounding electrolyte and neurohormonal readouts.

Thiazide-type diuretics shift electrolyte and metabolic profiles substantially; direct interchange without validation may distort comparative endpoint interpretation.

Head-to-Head Evidence vs. Key Diuretic Comparators


Diuretic Potency vs. Benzothiazide

In a crossover study of 8 healthy volunteers, a single oral dose of 400 mg etozolin was equipotent to 75 mg of the benzothiazide diuretic (Vs), and 1200 mg etozolin produced 2.8 times greater diuresis than 75 mg Vs, demonstrating higher maximal diuretic capacity [1].

Diuretic Potency
Head-to-head
1200 mg etozolin 2.8× greater diuresis vs 75 mg benzothiazide; 400 mg equipotent
Supports dose-response modeling in fluid-balance research
Crossover study, 8 healthy volunteers, 10 h observation
diuretic potency dose-response benzothiazide

Potassium-Sparing Profile vs. Chlorthalidone

In an 8-week double-blind randomized trial of 20 patients with mild essential hypertension, etozoline treatment left serum potassium concentrations unchanged, whereas chlorthalidone caused a statistically significant decrease [1]. Typically, chlorthalidone lowers serum potassium by approximately 0.4–0.5 mEq/L [2].

Potassium-Sparing Profile
Head-to-head
Serum K⁺ unchanged (≈0 mEq/L) vs chlorthalidone –0.4 to –0.5 mEq/L
May reduce hypokalemia-related confounds in metabolic and cardiovascular research
8-week double-blind RCT, n=20 mild hypertension patients
potassium-sparing hypokalemia chlorthalidone

Duration of Action vs. Furosemide

In a crossover study of hypertensive patients (n=12), a single 400 mg oral dose of etozolin induced marked saluresis persisting up to 24 hours, while 40 mg furosemide produced a brief, brisk peak diuresis followed by rebound antinatriuresis from hour 4 to 24. The renin release triggered by furosemide was almost twice that induced by etozolin [1].

Duration of Action
Head-to-head
Saluresis sustained 24 h; furosemide brief peak + rebound antinatriuresis; renin ~2× lower
Sustained saluretic profile may support 24 h fluid-balance protocols without rebound sodium retention
Crossover in hypertensive patients, single oral dose
duration of action saluresis furosemide

Antihypertensive Efficacy vs. Chlorthalidone

In a double-blind, placebo-controlled crossover study of 7 hypertensive patients, etozolin (200–600 mg) and chlorthalidone (25–75 mg) produced similar dose-dependent blood pressure reductions. However, etozolin—unlike chlorthalidone—caused no increase in heart rate, no decrease in serum K⁺, a significantly smaller decrease in serum Na⁺, and significantly lower increases in plasma renin activity and aldosterone [1]. A separate 8-week trial confirmed that serum potassium remained unchanged with etozoline while decreasing significantly with chlorthalidone [2].

Antihypertensive Efficacy
Head-to-head
Equivalent BP reduction; no HR increase, no K⁺ decrease, lower PRA/aldosterone vs chlorthalidone
BP lowering with reduced electrolyte/neurohormonal perturbation; supports hypertension research models with cleaner metabolic endpoints
Double-blind crossover (n=7) and 8-week parallel trial (n=20)
antihypertensive chlorthalidone metabolic profile

Pharmacokinetic Rationale for Prolonged Action

Etozolin is rapidly absorbed and metabolized to ozolinone, an active metabolite with a plasma half-life of approximately 10 hours, whereas the parent compound's half-life is only 2 hours [1]. This dual-compartment pharmacokinetic profile is distinct among loop diuretics; furosemide, for instance, has a half-life of ~2 hours and no long-acting active metabolite, necessitating multiple daily doses for sustained efficacy.

PK Rationale
Class-level
Ozolinone t½ 10 h; etozolin t½ 2 h; active metabolite extends duration 5×
Active metabolite half-life supports sustained pharmacodynamic modeling for chronic oral administration research
Human PK review data; class-level inference
pharmacokinetics active metabolite half-life

Optimal Experimental and Procurement Scenarios


Hypertension Research Requiring Minimal RAAS Disturbance

In protocols designed to isolate the hemodynamic effects of blood pressure reduction from neurohormonal feedback, etozolin is the preferred diuretic because direct comparative data show that—unlike chlorthalidone—it does not lower serum potassium (0 mEq/L change vs. –0.4 to –0.5 mEq/L) and induces significantly smaller increases in plasma renin activity and aldosterone [1] [2]. This allows researchers to study blood-pressure-dependent endpoints without confounding hypokalemia or RAAS activation.

Heart Failure Models Requiring Sustained 24-Hour Diuresis

Etozolin provides saluresis that persists for up to 24 hours after a single oral dose, in contrast to furosemide, which produces a brief peak diuresis followed by rebound sodium retention [1]. This sustained action makes etozolin suitable for chronic heart failure models where stable daily fluid balance is critical and where multiple daily dosing of short-acting diuretics would introduce variability.

PK/PD Studies of Prodrug Activation and Active Metabolite Kinetics

Etozolin's rapid conversion to ozolinone, an active metabolite with a 10-hour half-life (vs. 2-hour parent half-life), provides a well-characterized prodrug–active metabolite system for investigating the relationship between metabolite pharmacokinetics and sustained pharmacodynamic effect [1]. This is a distinct advantage over loop diuretics such as furosemide that lack a clinically significant active metabolite.

Combination Diuretic Therapy with Thiazides

Etozolin has been shown to additively increase urine flow and electrolyte excretion when administered at the peak of chlorothiazide-induced diuresis, and vice versa [1]. This additive interaction, distinct from simple dose escalation of a single agent, makes etozolin a valuable tool for studying sequential nephron blockade strategies in renal physiology and pharmacology.

Application
Selection Property
Validation Focus
Hypertension research models (electrolyte endpoints)
Potassium and RAAS endpoint profile
Electrolyte stability and neurohormonal response monitoring
Heart failure fluid-balance models
Sustained saluretic duration
24 h diuretic endpoint consistency
Prodrug–active metabolite pharmacokinetic studies
Active metabolite half-life (ozolinone)
Metabolite kinetics and pharmacodynamic duration modeling
Sequential nephron blockade studies
Additive diuretic effect with thiazides
Electrolyte excretion and urine flow additivity review
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